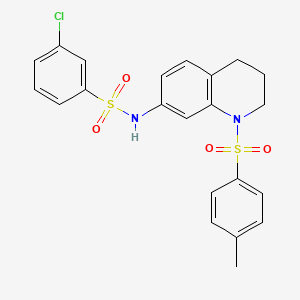

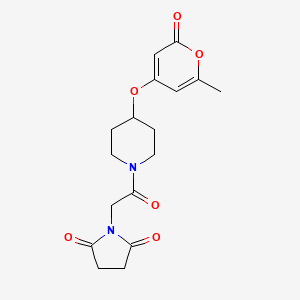

3-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reaction conditions, catalysts, yields, and purification methods .Molecular Structure Analysis

This involves the use of spectroscopic methods (NMR, IR, MS, etc.) to determine the structure of the compound. X-ray crystallography can provide a detailed 3D structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may involve kinetic studies and mechanism determination .Physical And Chemical Properties Analysis

This includes studying the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include acidity/basicity, electrophilicity/nucleophilicity, and others .科学的研究の応用

Tetrahydroquinoline Derivatives Synthesis

The synthesis and characterization of tetrahydroquinoline derivatives demonstrate significant interest in the field of organic chemistry, particularly in the synthesis of novel compounds with potential biological activities. For example, the reaction of N-(2-Chloromethylphenyl)benzenesulfonamides with N-benzylideneamines leads to the formation of 1,2,3,4-tetrahydroquinazoline derivatives via highly reactive o-azaxylylene intermediates. This process highlights the structural versatility and potential utility of tetrahydroquinoline and its derivatives in various chemical and pharmacological research applications (Cremonesi, Croce, & Gallanti, 2010).

Aza-Diels–Alder Reactions

Tetrahydroquinoline derivatives have been synthesized through the thermal carbon dioxide extrusion from N-tosyl- and N-alkylidene-sulfonyl substituted 1,4-dihydro-2H-3,1-benzoxazin-2-ones, leading to aza-ortho-xylylenes. These intermediates undergo Diels–Alder reactions to yield tetrahydroquinoline and quinoline derivatives, showcasing the adaptability of these compounds in constructing complex molecular architectures with potential biological significance (Consonni, Croce, Ferraccioli, & Rosa, 1996).

Anticancer Activity

Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Certain derivatives exhibit potent anticancer properties, surpassing those of known chemotherapeutic agents such as Doxorubicin in specific assays. This indicates the potential of such derivatives in developing new anticancer therapeutics (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

作用機序

Target of Action

The primary targets of this compound are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play a crucial role in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The similarity between the structures of the compound and para-aminobenzoic acid (PABA) allows it to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .

Biochemical Pathways

The compound affects the folate synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthetase . This inhibition disrupts the production of folate, a crucial component for DNA synthesis and cell division, leading to the cessation of bacterial growth .

Pharmacokinetics

Based on its logp value of 45987 and logD value of 45598 , it can be inferred that the compound is lipophilic, which may influence its absorption and distribution in the body .

Result of Action

The inhibition of the folate synthesis pathway results in the cessation of bacterial growth, making this compound potentially useful in the treatment of bacterial infections .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-chloro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S2/c1-16-7-11-20(12-8-16)31(28,29)25-13-3-4-17-9-10-19(15-22(17)25)24-30(26,27)21-6-2-5-18(23)14-21/h2,5-12,14-15,24H,3-4,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOIWFYJGRZPCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2864915.png)

![2-[(2-Morpholin-4-yl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2864918.png)

![4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2864923.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2864929.png)

![1-[(2-fluorophenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide](/img/structure/B2864930.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2864932.png)

![2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864933.png)